3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid
Overview
Description
3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a brominated thiophene derivative with a complex structure that includes a bromo group, a thiophene ring, and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid as the starting material.
Halogenation: Bromination of thiophene-2-carboxylic acid to introduce the bromo group at the 3-position.
Alkylation: Introduction of the 3,3-dimethylbut-1-yn-1-yl group at the 5-position through an alkylation reaction.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve efficient production.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the bromo group to form the corresponding hydrobromide.
Substitution: The bromo group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Esters and amides from oxidation reactions.
Hydrobromides from reduction reactions.
Various substituted thiophenes from nucleophilic substitution reactions.
Scientific Research Applications
This compound has applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell membranes and metabolic pathways.
Anticancer: Inhibits enzymes involved in cell division and DNA replication.
Comparison with Similar Compounds
3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid is structurally similar to other brominated thiophenes and alkynyl thiophenes.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other thiophene derivatives, making it valuable for specific applications.
Properties
IUPAC Name |
3-bromo-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2S/c1-11(2,3)5-4-7-6-8(12)9(15-7)10(13)14/h6H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLIIHJCQXWRBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1=CC(=C(S1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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